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Compound of Interest |

Compound Name: 5-Methyl-2-phenylaniline
CAS No.: 54147-94-3
Cat. No.: B3053503

Executive Summary & Compound Identity

5-Methyl-2-phenylaniline (also known as 4-methyl-[1,1'-biphenyl]-2-amine or 2-amino-4-
methylbiphenyl) is a primary aromatic amine used as an intermediate in the synthesis of azo
dyes, pigments, and pharmaceutical scaffolds.[1][2][3][4] Its structural integrity is defined by the
specific placement of the methyl group on the biphenyl ring system, which significantly alters its
electronic and steric properties compared to its isomers.

This guide compares the target compound with two prevalent isomers:

» 4-Methyl-2-phenylaniline (Positional Isomer): Methyl group at the para position relative to the
amine (Aniline C4).

o 2-Methyl-N-phenylaniline (Functional Isomer): A secondary amine where the phenyl ring is
attached to the nitrogen (N-phenyl-o-toluidine).

Chemical Identity Table
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Target: 5-Methyl-2-

Isomer A: 4-Methyl-

Isomer B: 2-Methyl-

Feature . . -
phenylaniline 2-phenylaniline N-phenylaniline
CAS Number 54147-94-3 42308-28-1 1205-39-6
5-methyl-[1,1'- 5-methyl-[1,1'- 2-methyl-N-
IUPAC Name yH yH Y

biphenyl]-2-amine

biphenyl]-2-amine*

phenylaniline

Structure Type

Primary Amine
(Biphenyl)

Primary Amine
(Biphenyl)

Secondary Amine

(Diphenylamine)

Methyl Position

C5 (Aniline ring) / C4
(Biphenyl)

C4 (Aniline ring) / C5
(Biphenyl)

C2 (Aniline ring)

Formula

ngcontent-ng-
c2307461527=""
_hghost-ng-
€2764567632=""
class="inline ng-star-

inserted">

Mol.[1][2][4][5][6][7][8]
[9][10][11][12] Weight

183.25 g/mol

183.25 g/mol

183.25 g/mol

*Note on Nomenclature: There is frequent variation in naming. This guide uses "Aniline
Numbering" where C1=

and C2=Phenyl. Thus, 5-Methyl indicates the methyl is meta to the amine and para to the
phenyl group.

Spectroscopic Characterization

The differentiation of these isomers relies heavily on 1H NMR coupling patterns and IR N-H
stretching vibrations.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing the positional isomers. The key differentiator is the
splitting pattern of the protons on the substituted aniline ring.
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1. Target: 5-Methyl-2-phenylaniline
o Methyl Group: Appears as a singlet around 2.20-2.30 ppm.

e Aromatic Region:

o H3 (Ortho to Phenyl): Appears as a singlet or small doublet (meta-coupling) because the
C4 position is unsubstituted but C5 is blocked. Correction: In 5-methyl isomer (Aniline
C5=Me), H3 and H4 are neighbors. H6 is isolated by the methyl.

o Coupling Logic:
» H3 (C3-H): Doublet (
Hz) coupling with H4.
» H4 (C4-H): Doublet of doublets (Ortho to H3, Meta to H6).
= H6 (C6-H): Doublet (
Hz) due to meta-coupling with H4.

e Amine Protons: Broad singlet at 3.50-3.80 ppm (

2. Isomer A: 4-Methyl-2-phenylaniline[1]
o Methyl Group: Singlet at 2.31 ppm.

e Aromatic Region:

o H3 (C3-H): Appears as a singlet (isolated between Phenyl at C2 and Methyl at C4). This is
the diagnostic peak.

o H5 & H6: Show ortho-coupling (
Hz).

o Experimental Data (CDCI3, 400 MHz):
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o 7.50-7.44 (m, 4H, Phenyl + H6), 7.40-7.34 (m, 1H), 7.02 (d, H5), 6.74 (s, H3), 3.50 (br s,

), 2.31 (s,
).

3. Isomer B: 2-Methyl-N-phenylaniline
o Methyl Group: Singlet at 2.25 ppm.

e Amine Proton: Broad singlet around 5.33-5.56 ppm (

). Note the significant downfield shift compared to the primary amines (

ppm).

o Experimental Data (CDCI3, 400 MHz):

o 7.26-7.20 (m, 3H), 7.18 (d, 1H), 7.11 (t, 1H), 6.94 (d, 2H), 6.90 (d, 1H), 6.88 (t, 1H), 5.33

(s, 1H, NH), 2.25 (s, 3H).

B. Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" check, particularly useful for distinguishing the primary amine

(Target/lsomer A) from the secondary amine (Isomer B).

. Target & Isomer A (Primary
Functional Group Amine)
mine

Isomer B (Secondary Amine)

Two bands
N-H Stretch (Asymmetric/Symmetric) at
~3450 & 3350 cm™?

One band at ~3390-3420

cm-!

~1250-1340 cm~* (Aromatic

amine)

C-N Stretch

~1250-1340 cm™!

~810-840 cm~1 (1,2,4-

Out-of-Plane Bending . _ .
trisubstituted ring)

~750 cm~t (Monosubstituted &
1,2-disubstituted)

C. Mass Spectrometry (MS)

© 2026 BenchChem. All rights reserved. 4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Molecular lon (

): All isomers show
(or

).

e Fragmentation:
o Primary Amines: Often show loss of
(M-16) or methyl radical (M-15).
o Secondary Amine (Isomer B): Strong fragment at

106 (N-methylaniline fragment) or 77 (Phenyl), indicating the cleavage of the N-Phenyl
bond.

Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra for isomer differentiation.
e Solvent Choice: Use Chloroform-d (

) (99.8% D) with 0.03% TMS.
minimizes H-bonding broadening of the amine peak.

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. Filter through a cotton plug if
any insolubles remain.

e Acquisition Parameters (400 MHz):
o Pulse Angle: 30°
o Relaxation Delay (D1): 1.0 s (ensure integration accuracy for methyl protons).

o Scans: 16 (1H), 256+ (13C).
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e Processing: Reference TMS to 0.00 ppm. Phase manually to ensure the base of the
aromatic multiplets is flat.

Protocol 2: GC-MS Analysis for Purity Profiling

Objective: To separate isomers in a mixture.
e Column: HP-5 or DB-5MS (30 m x 0.25 mm x 0.25 pm).
o Carrier Gas: Helium at 1.0 mL/min.
e Temperature Program:
o Initial: 200°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.
o Final: 280°C (Hold 5 min).
e Inlet: Split mode (20:1), 250°C.

o Detection: El Source (70 eV), Scan range 40—400 amu.

Visualization of Isomer Differentiation Logic

The following diagram illustrates the decision tree for identifying the correct isomer based on

spectroscopic data.
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Unknown Sample (C13H13N)

Step 1: IR Spectroscopy
(N-H Region)

Double Peak \Single Peak

Two Bands (3300-3500 cm-1) One Band (~3400 cm-1)
Primary Amine Secondary Amine

Step 2: 1H NMR Analysis
(Aromatic Region)

Identify: 2-Methyl-N-phenylaniline

Methyl at C4 \Methyl at C5

H3 appears as Singlet H3 appears as Doublet
(Isolated proton) (Ortho coupling)

Identify: 4-Methyl-2-phenylaniline Identify: 5-Methyl-2-phenylaniline

(Isomer A) (Target)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing 5-Methyl-2-phenylaniline from its common isomers
using IR and NMR logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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